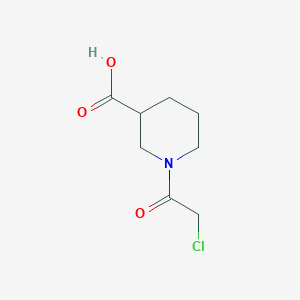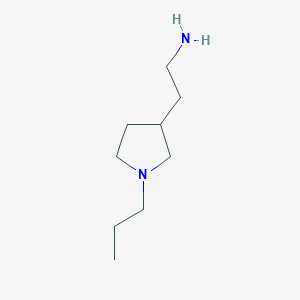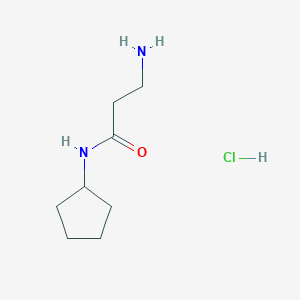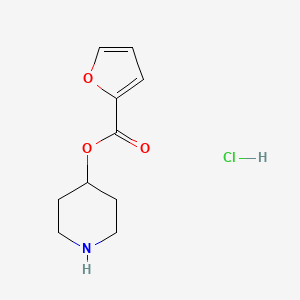![molecular formula C9H12N2O3 B1441111 2-[(3-Hydroxypropyl)amino]isonicotinic acid CAS No. 1220019-59-9](/img/structure/B1441111.png)
2-[(3-Hydroxypropyl)amino]isonicotinic acid
Vue d'ensemble
Description
2-[(3-Hydroxypropyl)amino]isonicotinic acid is an organic compound with the molecular formula C9H12N2O3. It is a derivative of isonicotinic acid, which is a pyridine carboxylic acid.
Mécanisme D'action
Target of Action
It is known that similar compounds, such as isoniazid, target certain strains of mycobacteria .
Mode of Action
Isoniazid, a related compound, is known to inhibit the synthesis of mycolic acids, an essential component of the bacterial cell wall . It’s plausible that 2-[(3-Hydroxypropyl)amino]isonicotinic acid might have a similar mode of action.
Biochemical Pathways
It’s known that isoniazid, a related compound, affects the mycolic acid biosynthesis pathway .
Pharmacokinetics
The solubility of similar compounds, such as isonicotinic acid, in various solvents has been studied , which could provide insights into the bioavailability of this compound.
Result of Action
It’s known that isoniazid, a related compound, results in the inhibition of mycolic acid synthesis, leading to mycobacterial cell death .
Action Environment
It’s known that the effectiveness of similar compounds within infected cells is correlated to higher lipophilicity levels .
Analyse Biochimique
Biochemical Properties
2-[(3-Hydroxypropyl)amino]isonicotinic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with hydrazide derivatives, which are known for their antibacterial properties . The nature of these interactions often involves the formation of hydrogen bonds and other non-covalent interactions, which can modulate the activity of the target biomolecules.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the proliferation and differentiation of various cell types, including fibroblasts and immune cells . By modulating key signaling pathways, this compound can alter the expression of genes involved in cell cycle regulation and metabolic processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s ability to form hydrogen bonds and other non-covalent interactions allows it to modulate the activity of enzymes and other proteins . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity may diminish over extended periods . Long-term exposure to this compound can lead to alterations in cellular metabolism and function, which are important considerations for in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cellular function and reduced inflammation. At high doses, it can cause toxic or adverse effects, including cellular damage and impaired organ function . Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in research and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites . These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms of this compound is crucial for optimizing its delivery and efficacy in therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which are influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, where it exerts its biochemical effects . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its use in research and therapy.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Hydroxypropyl)amino]isonicotinic acid typically involves the reaction of isonicotinic acid with 3-hydroxypropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{Isonicotinic acid} + \text{3-Hydroxypropylamine} \rightarrow \text{this compound} ]
The reaction is usually performed in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include continuous flow synthesis or the use of automated reactors to ensure consistent quality and yield. The choice of method depends on factors such as the desired scale of production and cost considerations .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(3-Hydroxypropyl)amino]isonicotinic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents such as acyl chlorides or alkyl halides can be used for substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carboxylic acid group would produce an alcohol .
Applications De Recherche Scientifique
2-[(3-Hydroxypropyl)amino]isonicotinic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings .
Comparaison Avec Des Composés Similaires
Similar Compounds
Isonicotinic acid: A precursor to 2-[(3-Hydroxypropyl)amino]isonicotinic acid, used in the synthesis of various derivatives.
Isoniazid: A well-known derivative of isonicotinic acid, used as an antibiotic for the treatment of tuberculosis.
Ethionamide: Another derivative of isonicotinic acid, used in the treatment of tuberculosis
Uniqueness
This compound is unique due to the presence of the 3-hydroxypropylamino group, which imparts specific chemical and biological properties. This makes it a valuable compound for research and development in various fields .
Propriétés
IUPAC Name |
2-(3-hydroxypropylamino)pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c12-5-1-3-10-8-6-7(9(13)14)2-4-11-8/h2,4,6,12H,1,3,5H2,(H,10,11)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWYOTGNTHMHGFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=O)O)NCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301220387 | |
| Record name | 2-[(3-Hydroxypropyl)amino]-4-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301220387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220019-59-9 | |
| Record name | 2-[(3-Hydroxypropyl)amino]-4-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220019-59-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(3-Hydroxypropyl)amino]-4-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301220387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[(Tert-butoxycarbonyl)amino]-3,3,3-trifluoro-2-methylpropanoic acid](/img/structure/B1441036.png)
![4-Bromobenzo[d]oxazole-2-carboxylic acid](/img/structure/B1441037.png)



![4-[(5-Bromo-4-methyl-2-pyridinyl)amino]-2-butanol](/img/structure/B1441044.png)




